8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one
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Overview
Description
8,9-Dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of methoxy groups, a thioxo group, and an imidazoquinazoline core, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazoquinazoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from 2-aminobenzamide and a suitable aldehyde, the imidazoquinazoline core can be formed through a condensation reaction.
Introduction of Methoxy Groups: The methoxy groups at positions 8 and 9 can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Thioxo Group Addition: The thioxo group at position 5 is typically introduced through a thiolation reaction, which can be achieved using reagents like Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
8,9-Dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be used to convert the thioxo group to a thiol or other reduced forms. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydride and alkyl halides are commonly used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Sodium hydride, alkyl halides, and various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or other reduced sulfur-containing compounds.
Scientific Research Applications
8,9-Dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one has several scientific research applications:
Biological Research: It is used in biological assays to study its effects on cellular processes and its potential as an anticancer agent.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one involves its interaction with molecular targets such as enzymes and receptors. For instance, its inhibitory activity against PI3K and HDAC suggests that it can modulate signaling pathways involved in cell proliferation and survival . The compound likely binds to the active sites of these enzymes, blocking their activity and thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with methoxy groups and potential biological activity.
3-Benzyl-8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-ylsulfanylacetamide: A structurally related compound with similar core features but different substituents.
Uniqueness
8,9-Dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one is unique due to its specific combination of functional groups and its potential dual inhibitory activity against PI3K and HDAC. This dual activity is not commonly found in similar compounds, making it a valuable candidate for further research and development in medicinal chemistry .
Biological Activity
8,9-Dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C12H11N3O3S |
Molecular Weight | 277.3 g/mol |
Boiling Point | 433.4 ± 55.0 °C (Predicted) |
Density | 1.56 ± 0.1 g/cm³ (Predicted) |
pKa | 9.65 ± 0.20 (Predicted) |
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines.
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Mechanism of Action :
- The compound has been shown to inhibit cell proliferation by inducing cell cycle arrest at the G0/G1 phase. This was demonstrated in studies where treated cells exhibited significant changes in cell configuration and reduced proliferation rates after 24 hours of exposure .
- Additionally, it was found to inhibit the phosphorylation of ERK1/2 and P38 MAPK pathways in a concentration-dependent manner, suggesting interference with key signaling pathways involved in cancer cell growth and survival .
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Case Studies :
- In a study evaluating several quinazoline derivatives, it was reported that this compound displayed IC50 values in the micromolar range against various cancer cell lines while showing lower toxicity towards normal cells .
- Another study indicated that modifications to the quinazoline scaffold could enhance its anticancer activity and selectivity towards tumor cells over normal cells .
Other Biological Activities
Beyond its anticancer properties, this compound may possess additional biological activities:
Research Findings
A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:
- Structure-Activity Relationship (SAR) : Variations in substituents on the quinazoline core have been shown to significantly impact biological activity. For instance, modifications at specific positions can lead to enhanced potency against cancer cell lines while reducing side effects on normal cells .
- Molecular Docking Studies : Computational studies indicate that this compound may effectively bind to targets such as EGFR and other kinases involved in tumor progression. These findings support its potential as a lead compound for developing targeted cancer therapies .
Properties
IUPAC Name |
8,9-dimethoxy-5-sulfanylidene-1,3-dihydroimidazo[1,2-c]quinazolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c1-17-8-3-6-7(4-9(8)18-2)13-12(19)15-5-10(16)14-11(6)15/h3-4H,5H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBTWKOJVSIVGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3NC(=O)CN3C(=S)N=C2C=C1OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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